An In-Depth Technical Guide to the Molecular Weight and Exact Mass of N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)acetamide
An In-Depth Technical Guide to the Molecular Weight and Exact Mass of N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)acetamide
Introduction
N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)acetamide is a chemical compound belonging to the sulfonamide class. This family of molecules is of significant interest to researchers and drug development professionals due to their wide spectrum of biological activities. Sulfonamides are foundational structures in medicinal chemistry, serving as scaffolds for drugs with antibacterial, anti-inflammatory, and anti-hypertensive properties. A precise understanding of the fundamental physicochemical properties of any new or existing compound is a non-negotiable prerequisite for its advancement through the research and development pipeline.
This technical guide provides a comprehensive examination of two of the most critical of these properties for N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)acetamide: its molecular weight and exact mass. We will delve into the theoretical basis of these values, present a detailed, field-proven protocol for their experimental determination using high-resolution mass spectrometry (HRMS), and discuss the profound implications of this data for scientific integrity and regulatory compliance.
Core Physicochemical Properties
The unambiguous identification of a chemical entity begins with its structural and formulaic identifiers. These data form the bedrock upon which all subsequent experimental work is built. For N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)acetamide, the key identifiers are detailed below.
| Identifier | Value | Source |
| IUPAC Name | N-[4-[(4-methylphenyl)sulfamoyl]phenyl]acetamide | PubChem[1] |
| CAS Number | 19837-91-3 | PubChem[1] |
| Molecular Formula | C₁₅H₁₆N₂O₃S | PubChem[1] |
Based on this molecular formula, the two critical mass-related values can be defined.
| Parameter | Value | Description |
| Molecular Weight (MW) | 304.36 g/mol | The average mass calculated from the natural isotopic abundance of each element. |
| Exact Mass | 304.08816 Da | The mass calculated using the mass of the most abundant isotope of each element (monoisotopic mass).[1] |
Theoretical vs. Experimental Determination: The "Why" and "How"
While theoretical calculations provide a foundational value, experimental verification is the cornerstone of scientific validation. It confirms the identity of a synthesized compound and is the first line of defense in identifying potential impurities or reaction failures.
Theoretical Calculation: The Blueprint
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Molecular Weight (Average Mass): This value is calculated by summing the atomic weights of all atoms in the molecular formula. The atomic weight of an element is the weighted average of the masses of its naturally occurring isotopes. This is the value used for stoichiometric calculations in the laboratory (e.g., determining the mass of a reagent needed for a reaction).
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Exact Mass (Monoisotopic Mass): This is calculated by summing the masses of the most abundant, stable isotope for each atom in the molecule (e.g., ¹²C, ¹H, ¹⁴N, ¹⁶O, ³²S). This value is what is experimentally measured by high-resolution mass spectrometers and is a more precise identifier of a specific molecule.
Experimental Verification: High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry (MS) is the definitive analytical technique for determining the molecular mass of a compound.[2] It functions by converting neutral molecules into charged ions and then separating them based on their mass-to-charge ratio (m/z). For a compound like N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)acetamide, High-Resolution Mass Spectrometry (HRMS) is the preferred method.
Why HRMS? HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, can measure m/z values to four or more decimal places. This high precision is crucial for several reasons:
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Unambiguous Formula Confirmation: Many different combinations of atoms can result in the same nominal (integer) mass. However, due to the unique mass defects of each element, very few will have the same exact mass. Measuring an exact mass that matches the theoretical value to within a few parts-per-million (ppm) provides extremely high confidence in the assigned elemental composition.
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Structural Elucidation: In drug development, identifying metabolites or degradation products is critical. HRMS provides the elemental composition of these "unknowns," which is the first and most important step in deducing their structures.[2]
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Purity Analysis: The high sensitivity and resolution of HRMS can reveal the presence of low-level impurities that might otherwise go undetected.[2]
Experimental Protocol: HRMS Analysis of N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)acetamide
This protocol outlines a standard procedure for the verification of the exact mass of the title compound using an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer.
1. Rationale Behind Experimental Choices:
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Electrospray Ionization (ESI): ESI is a "soft" ionization technique ideal for moderately polar and thermally sensitive molecules like sulfonamides. It minimizes fragmentation, ensuring that the primary ion observed is the intact molecule (the "molecular ion"), which is essential for molecular weight confirmation.
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Positive Ion Mode: The presence of nitrogen atoms in the molecule makes it amenable to protonation. Therefore, analysis in positive ion mode is chosen to generate the protonated molecular ion, [M+H]⁺.
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Time-of-Flight (TOF) Analyzer: TOF analyzers offer high resolution and excellent mass accuracy, making them perfectly suited for exact mass measurements.
2. Step-by-Step Methodology:
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Step 1: Sample Preparation
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Prepare a stock solution of the synthesized compound at 1 mg/mL in a suitable solvent such as acetonitrile or methanol.
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Create a dilute working solution by taking 10 µL of the stock solution and diluting it into 990 µL of 50:50 acetonitrile:water containing 0.1% formic acid. This brings the final concentration to approximately 10 µg/mL. The formic acid aids in the protonation of the analyte.
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Step 2: Instrument Setup & Calibration
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Instrument: A high-resolution mass spectrometer (e.g., Agilent 6230 TOF LC/MS or equivalent).
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Ionization Mode: ESI, Positive.
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Mass Range: Scan from m/z 100 to 500.
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Calibration: Before analysis, perform an external calibration of the instrument using the manufacturer's recommended calibration solution to ensure high mass accuracy.
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Step 3: Sample Introduction
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Method: Direct infusion.
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Procedure: Load the working solution into a syringe and place it in a syringe pump connected directly to the ESI source. Infuse the sample at a constant flow rate (e.g., 5-10 µL/min). This method provides a stable and continuous signal for accurate mass measurement.
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Step 4: Data Acquisition & Analysis
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Acquire data for 1-2 minutes to obtain a stable signal and an averaged spectrum.
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The expected primary ion is the protonated molecule, [M+H]⁺.
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Theoretical Exact Mass of M: 304.08816 Da
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Mass of H⁺: ~1.00728 Da
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Expected m/z of [M+H]⁺: 305.09544
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Using the instrument's software, identify the peak corresponding to this m/z value. The software will report the measured exact mass.
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Calculate the mass error in parts-per-million (ppm) to validate the result:
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Error (ppm) = [(Measured Mass - Theoretical Mass) / Theoretical Mass] x 10⁶
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A mass error of < 5 ppm is considered excellent confirmation of the elemental composition.
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Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the HRMS experimental protocol.
Caption: Workflow for Exact Mass Determination by HRMS.
Significance in a Regulated Environment
For professionals in drug development, the accurate determination of molecular weight and exact mass is not merely a scientific exercise; it is a regulatory imperative. This data is a fundamental component of the Chemistry, Manufacturing, and Controls (CMC) section of any regulatory submission, such as an Investigational New Drug (IND) application. It serves as the primary chemical fingerprint of the active pharmaceutical ingredient (API), ensuring its identity, purity, and consistency across different batches—a concept known as batch-to-batch reproducibility. In essence, the data generated by the protocols described herein provides the self-validating system of trustworthiness required for regulatory approval and, ultimately, patient safety.
Conclusion
The molecular weight (304.36 g/mol ) and, more critically, the exact mass (304.08816 Da) of N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)acetamide are foundational parameters that define its chemical identity. While theoretical calculations provide the expected values, rigorous experimental verification via high-resolution mass spectrometry is indispensable for confirming the structure and purity of the synthesized compound. The protocol and insights provided in this guide are designed to equip researchers and drug development scientists with the technical understanding and practical methodology required to confidently characterize this and other novel chemical entities, ensuring both scientific integrity and alignment with stringent regulatory standards.
References
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PubChem. N-(4-(4-Toluidinosulfonyl)phenyl)acetamide. National Center for Biotechnology Information. [Link]
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Li, Y., & Li, S. (2015). Mass Spectrometry in Small Molecule Drug Development. American Pharmaceutical Review. [Link]
